Colensoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of colensoic acid typically involves the extraction from lichen species such as Stereocaulon colensoi. The process includes:
Extraction: Using organic solvents like methanol or ethanol to extract the compound from the lichen.
Purification: Employing techniques such as thin-layer chromatography and high-performance liquid chromatography to purify the extracted compound.
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in lichens. advancements in biotechnological methods may pave the way for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Colensoic acid undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Colensoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying depsidone chemistry and its reactivity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of colensoic acid involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: Acts as an inhibitor of specific enzymes involved in inflammatory and oxidative processes.
Modulate Signaling Pathways: Influences cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Lobaric Acid: Another depsidone with similar biological activities.
Norlobaric Acid: Shares structural similarities and biological properties with colensoic acid.
Uniqueness: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. Its presence in certain lichen species also adds to its uniqueness compared to other depsidones.
Properties
CAS No. |
31676-87-6 |
---|---|
Molecular Formula |
C25H30O7 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-hydroxy-9-methoxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(30-3)13-19-21(15)25(29)32-20-14-18(26)22(24(27)28)17(23(20)31-19)11-9-7-5-2/h12-14,26H,4-11H2,1-3H3,(H,27,28) |
InChI Key |
RWVJYKHAFMWADK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.